molecular formula C10H8NNaO2 B3040211 Sodium 1H-indol-2-ylacetate CAS No. 172513-77-8

Sodium 1H-indol-2-ylacetate

Cat. No.: B3040211
CAS No.: 172513-77-8
M. Wt: 197.17
InChI Key: BEPSIKQQPOTABL-UHFFFAOYSA-M
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Description

Sodium 1H-indol-2-ylacetate is a chemical compound with the molecular formula C10H8NNaO2. It is a sodium salt derivative of indole-2-acetic acid, which is a significant compound in various biological and chemical processes. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Scientific Research Applications

Sodium 1H-indol-2-ylacetate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a precursor for the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development.

    Medicine: Indole derivatives have shown potential in the development of drugs for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Safety and Hazards

Sodium 1H-indol-2-ylacetate is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1H-indol-2-ylacetate typically involves the reaction of indole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where indole-2-acetic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-indol-2-ylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into indole-2-ethanol derivatives.

    Substitution: It can undergo substitution reactions at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-2-ethanol derivatives.

    Substitution: Various substituted indole derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of Sodium 1H-indol-2-ylacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes and receptors involved in plant growth regulation and metabolic pathways.

    Pathways Involved: It influences the auxin signaling pathway in plants, which regulates cell division, elongation, and differentiation. In medicinal applications, it interacts with various biological receptors and enzymes, modulating their activity to exert therapeutic effects.

Comparison with Similar Compounds

Sodium 1H-indol-2-ylacetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.

    Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.

    Indole-3-butyric acid: A synthetic auxin used in plant propagation and growth regulation.

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This property makes it particularly useful in various chemical and biological applications where solubility is a critical factor.

Properties

IUPAC Name

sodium;2-(1H-indol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPSIKQQPOTABL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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